molecular formula C7H7FN2O2 B13881735 2-[(3-Fluoropyridin-2-yl)amino]acetic acid

2-[(3-Fluoropyridin-2-yl)amino]acetic acid

Cat. No.: B13881735
M. Wt: 170.14 g/mol
InChI Key: ZSOOYIMTRSEBIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Fluoropyridin-2-yl)amino]acetic acid is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical properties conferred by the presence of a fluorine atom on the pyridine ring. Fluorinated compounds often exhibit enhanced stability, bioavailability, and metabolic resistance, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the diazotization of substituted 2-aminopyridines with sodium nitrite (NaNO2) in hydrofluoric acid (HF) or tetrafluoroboric acid (HBF4) solution . This reaction yields fluorinated pyridines, which can then be further modified to introduce the aminoacetic acid moiety.

Industrial Production Methods

Industrial production of fluorinated pyridines, including 2-[(3-Fluoropyridin-2-yl)amino]acetic acid, often involves large-scale diazotization reactions followed by purification steps to isolate the desired product. The use of efficient fluorinating reagents and reliable fluorination technology is crucial for high-yield production .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Fluoropyridin-2-yl)amino]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

2-[(3-Fluoropyridin-2-yl)amino]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its enhanced stability and bioavailability.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(3-Fluoropyridin-2-yl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the fluorine atom and the aminoacetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H7FN2O2

Molecular Weight

170.14 g/mol

IUPAC Name

2-[(3-fluoropyridin-2-yl)amino]acetic acid

InChI

InChI=1S/C7H7FN2O2/c8-5-2-1-3-9-7(5)10-4-6(11)12/h1-3H,4H2,(H,9,10)(H,11,12)

InChI Key

ZSOOYIMTRSEBIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)NCC(=O)O)F

Origin of Product

United States

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